molecular formula C7H2BrF3N2S B12969791 2-Bromo-6-(trifluoromethyl)thiazolo[4,5-b]pyridine

2-Bromo-6-(trifluoromethyl)thiazolo[4,5-b]pyridine

Cat. No.: B12969791
M. Wt: 283.07 g/mol
InChI Key: XYJVRQZNAMUETB-UHFFFAOYSA-N
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Description

2-Bromo-6-(trifluoromethyl)thiazolo[4,5-b]pyridine is a heterocyclic compound that belongs to the thiazolo[4,5-b]pyridine family. These compounds are known for their diverse pharmacological activities and have been the subject of extensive research due to their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-(trifluoromethyl)thiazolo[4,5-b]pyridine typically involves the annulation of a thiazole ring to a pyridine derivativeThe final step involves the formation of the thiazole ring through cyclization reactions .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of efficient catalysts and reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-(trifluoromethyl)thiazolo[4,5-b]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups .

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antitumor activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-Bromo-6-(trifluoromethyl)thiazolo[4,5-b]pyridine involves its interaction with specific molecular targets and pathways. It has been shown to inhibit certain enzymes and receptors, leading to its observed pharmacological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-6-(trifluoromethyl)thiazolo[4,5-b]pyridine is unique due to its specific combination of a bromine atom and a trifluoromethyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C7H2BrF3N2S

Molecular Weight

283.07 g/mol

IUPAC Name

2-bromo-6-(trifluoromethyl)-[1,3]thiazolo[4,5-b]pyridine

InChI

InChI=1S/C7H2BrF3N2S/c8-6-13-5-4(14-6)1-3(2-12-5)7(9,10)11/h1-2H

InChI Key

XYJVRQZNAMUETB-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC2=C1SC(=N2)Br)C(F)(F)F

Origin of Product

United States

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